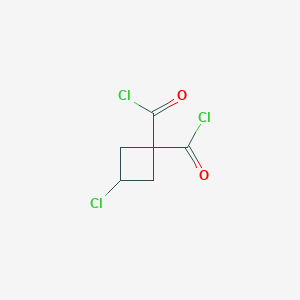![molecular formula C20H21NO2 B14398431 N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide CAS No. 89764-18-1](/img/structure/B14398431.png)
N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of chromene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide typically involves the following steps:
Formation of 2,2-Dimethyl-2H-chromene: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The chromene derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced chromene derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the hypoxia-inducible factor-1 (HIF-1) pathway, which is crucial in cancer progression and response to hypoxia.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene derivatives: These compounds share the chromene core structure and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide functional group also show comparable pharmacological properties.
Properties
CAS No. |
89764-18-1 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethylchromen-6-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H21NO2/c1-20(2)12-10-17-14-15(8-9-18(17)23-20)11-13-21-19(22)16-6-4-3-5-7-16/h3-10,12,14H,11,13H2,1-2H3,(H,21,22) |
InChI Key |
XLJTYOUWFVTRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)CCNC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


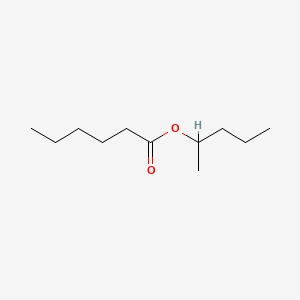
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
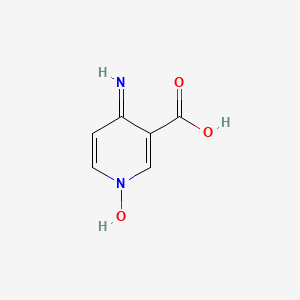
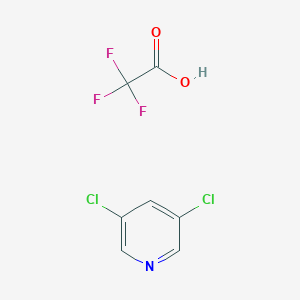
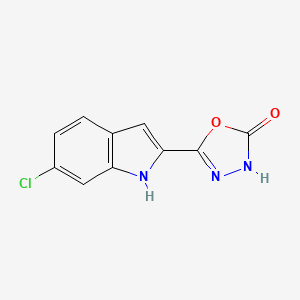
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)
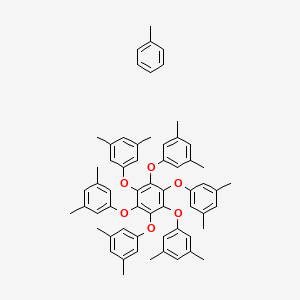
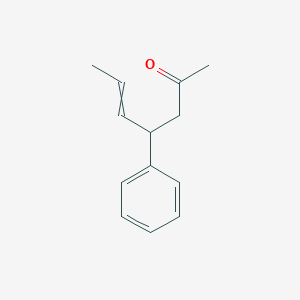
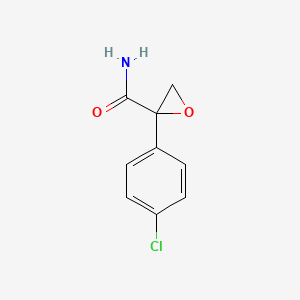
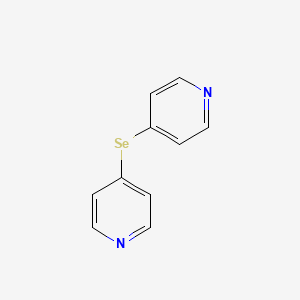
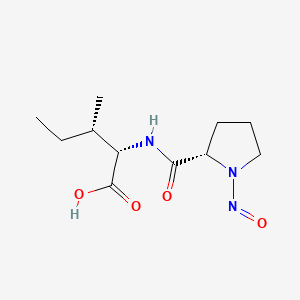
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
